molecular formula C21H30Cl2N2O B12771391 Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride CAS No. 102367-10-2

Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride

Cat. No.: B12771391
CAS No.: 102367-10-2
M. Wt: 397.4 g/mol
InChI Key: SCBSIADSXGBGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride is a synthetic organic compound known for its diverse applications in chemical research and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with benzyl and p-methoxybenzyl groups. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of Benzyl and p-Methoxybenzyl Groups: The benzyl and p-methoxybenzyl groups are introduced via nucleophilic substitution reactions. Benzyl chloride and p-methoxybenzyl chloride are common reagents used in the presence of a base like sodium hydride or potassium carbonate.

    Final Assembly: The intermediate compounds are then coupled using reductive amination or other suitable methods to form the final product.

    Formation of Dihydrochloride Salt: The free base form of the compound is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or p-methoxybenzyl groups.

Common Reagents and Conditions

    Oxidation: DDQ, mCPBA (meta-chloroperoxybenzoic acid)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzyl chloride, p-methoxybenzyl chloride, sodium hydride

Major Products

The major products depend on the specific reactions performed. For example, oxidation may yield N-oxides, while reduction can lead to deprotected amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for versatile modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine ring is often associated with bioactivity.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer production and catalysis.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine, 1-(2-(benzylamino)ethyl)-, dihydrochloride
  • Pyrrolidine, 1-(2-(p-methoxybenzylamino)ethyl)-, dihydrochloride
  • Pyrrolidine, 1-(2-(benzyl(p-methoxyphenyl)amino)ethyl)-, dihydrochloride

Uniqueness

The unique combination of benzyl and p-methoxybenzyl groups in Pyrrolidine, 1-(2-(benzyl(p-methoxybenzyl)amino)ethyl)-, dihydrochloride provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns. These features differentiate it from similar compounds and make it particularly useful in specialized applications.

Properties

CAS No.

102367-10-2

Molecular Formula

C21H30Cl2N2O

Molecular Weight

397.4 g/mol

IUPAC Name

N-benzyl-N-[(4-methoxyphenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C21H28N2O.2ClH/c1-24-21-11-9-20(10-12-21)18-23(16-15-22-13-5-6-14-22)17-19-7-3-2-4-8-19;;/h2-4,7-12H,5-6,13-18H2,1H3;2*1H

InChI Key

SCBSIADSXGBGLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CCN2CCCC2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.